molecular formula C21H31N5O3S B10957042 (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone

(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10957042
M. Wt: 433.6 g/mol
InChI Key: JZJQDBWQVIUTJQ-UHFFFAOYSA-N
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Description

(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone is a complex organic compound belonging to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazolopyridine core, followed by functionalization at various positions to introduce the butyl, cyclopropyl, and methyl groups .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has been evaluated for its efficacy in treating diseases such as cancer, inflammation, and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H31N5O3S

Molecular Weight

433.6 g/mol

IUPAC Name

(1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-(4-ethylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H31N5O3S/c1-4-6-9-26-20-19(15(3)23-26)17(14-18(22-20)16-7-8-16)21(27)24-10-12-25(13-11-24)30(28,29)5-2/h14,16H,4-13H2,1-3H3

InChI Key

JZJQDBWQVIUTJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)S(=O)(=O)CC

Origin of Product

United States

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